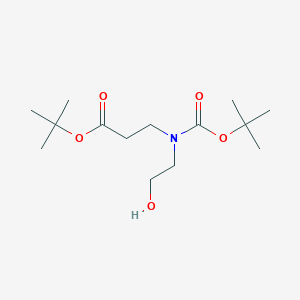

Tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate

Description

Tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate is a protected amino acid derivative featuring a tert-butyl ester backbone with a tert-butoxycarbonyl (Boc)-protected 2-hydroxyethylamino substituent. This compound is structurally characterized by its dual Boc-protection, which enhances stability during synthetic processes. Such derivatives are pivotal in pharmaceutical and materials chemistry, serving as intermediates for drug candidates, radiotracers, or PROTACs (Proteolysis-Targeting Chimeras) .

Properties

IUPAC Name |

tert-butyl 3-[2-hydroxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)7-8-15(9-10-16)12(18)20-14(4,5)6/h16H,7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPIMXDHYPDQEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCN(CCO)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate typically involves the reaction of tert-butyl 3-aminopropanoate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and high yield of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Structural Characteristics

- Molecular Formula : C14H27NO5

- Molecular Weight : Approximately 289.37 g/mol

- CAS Number : 117609238

The structure includes functional groups such as an amine, an ester, and a hydroxyl group, which contribute to its reactivity in various chemical transformations.

Hydrolysis

Tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and alcohols. This reaction is crucial for deprotecting the amino group for further functionalization.

Deprotection Reactions

The tert-butyloxycarbonyl (Boc) group can be removed using various reagents such as:

- Trifluoroacetic Acid (TFA) : A common reagent for Boc deprotection, yielding the free amine.

- Aqueous Phosphoric Acid : An environmentally benign method for selective deprotection.

Coupling Reactions

The free amine generated from deprotection can participate in coupling reactions with other amino acids or peptide synthesis, expanding its utility in organic synthesis.

Nucleophilic Substitution

The compound can also act as a nucleophile in substitution reactions, particularly when activated leaving groups are present, allowing for further derivatization.

Data Tables of Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Hydrolysis | Acidic/Basic conditions | High | |

| Boc Deprotection | TFA | >90 | |

| Coupling | Amino acid + free amine | Variable | |

| Nucleophilic Substitution | Activated leaving groups | High |

Scientific Research Applications

Tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.

Mechanism of Action

The mechanism of action of tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, releasing the active amine. This amine can then participate in various biochemical pathways, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Key Observations :

- Stereochemical Control : highlights enantioselective synthesis of l- and d-type isomers with >99% enantiomeric excess using chiral reagents, critical for applications requiring stereochemical precision (e.g., PET radiotracers) .

- Substituent Impact: Aromatic substituents (e.g., 4-bromophenyl in ) increase molecular weight and alter hydrophobicity, whereas hydroxyethyl or cyanoethyl groups enhance polarity .

- Synthetic Yields: Yields range from 65–99%, influenced by reaction conditions (e.g., Pd-catalyzed cross-coupling in vs. hydrogenolysis in ).

Spectroscopic and Analytical Data

Biological Activity

Tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate (CAS No. 117609238) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, providing a comprehensive overview of its activity in various biological contexts.

- Molecular Formula : C₁₄H₂₇NO₅

- Molecular Weight : 271.37 g/mol

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes. The presence of the hydroxyethyl group enhances solubility and bioavailability, which may contribute to its pharmacological effects.

Biological Activity

-

Anticancer Properties :

- Emerging studies suggest that derivatives of tert-butyl compounds exhibit anticancer properties by inhibiting specific signaling pathways associated with tumor growth. For instance, compounds similar to tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate have been shown to inhibit the BRD4 protein, involved in cancer cell proliferation and survival .

- Neuroprotective Effects :

- Anti-inflammatory Activity :

Case Studies and Research Findings

Q & A

Q. What are the key considerations for synthesizing tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate?

The synthesis typically involves multi-step protection-deprotection strategies. Key steps include:

- Amine Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amine functionality, often via reaction with Boc-Cl in the presence of a base like triethylamine .

- Esterification : Coupling the protected amine with a hydroxyethyl group using reagents such as methyl acrylate under controlled conditions .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC .

- Characterization : NMR (¹H, ¹³C) and IR spectroscopy to confirm structural integrity and purity .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Essential for confirming the presence of tert-butyl groups (δ ~1.2-1.4 ppm), ester carbonyls (δ ~165-175 ppm), and hydroxyl protons (broad signals) .

- TLC : Monitors reaction progress and purity using polar solvents (e.g., ethyl acetate/hexane mixtures) .

- Mass Spectrometry (MS) : Validates molecular weight, particularly for intermediates lacking UV-active groups .

Q. How does the compound’s stability influence storage and handling?

- Light Sensitivity : Store in amber vials to prevent photodegradation of the Boc group .

- Moisture Sensitivity : Use anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis to avoid hydrolysis of the ester or carbamate groups .

- Temperature : Long-term storage at –20°C recommended to minimize thermal decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while non-polar solvents improve crystallinity during purification .

- Catalysis : Employ Lewis acids (e.g., AlCl₃) for efficient esterification or coupling reactions .

- Kinetic Control : Adjust reaction time and temperature to favor product formation over side reactions (e.g., overprotection or epimerization) .

Q. What strategies address stereochemical challenges during synthesis?

- Chiral Auxiliaries : Use enantiomerically pure starting materials or chiral catalysts to control stereocenters .

- Chiral HPLC : Resolve racemic mixtures post-synthesis; validate enantiomeric excess (ee) via optical rotation or NMR with chiral shift reagents .

Q. How should contradictory spectral data be resolved?

- Multi-Technique Validation : Cross-verify NMR assignments with 2D techniques (COSY, HSQC) and IR carbonyl stretches (e.g., Boc C=O at ~1680 cm⁻¹) .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm structural assignments .

Q. What computational tools aid in reaction design for derivatives of this compound?

- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian, ORCA) predict transition states and intermediates, guiding experimental condition selection .

- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures for novel derivatives .

Q. How is this compound applied in drug discovery pipelines?

- Peptide Mimetics : The hydroxyethylamino moiety serves as a scaffold for protease-resistant peptide analogs .

- Prodrug Development : The tert-butyl ester enhances lipophilicity, improving cell membrane permeability for intracellular hydrolysis .

Methodological Notes

- Data Contradiction Analysis : Always correlate spectral data with synthetic steps (e.g., unexpected peaks may indicate residual solvents or unreacted intermediates) .

- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires re-optimizing stirring rates and heat transfer to maintain yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.